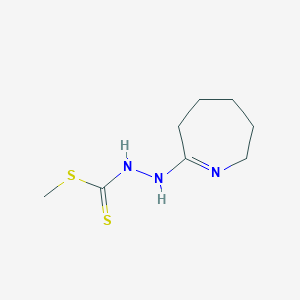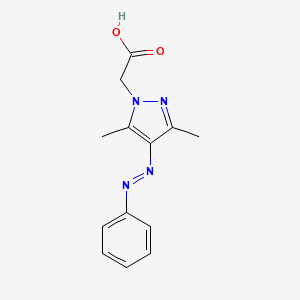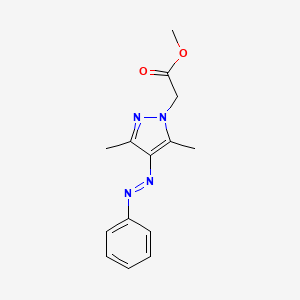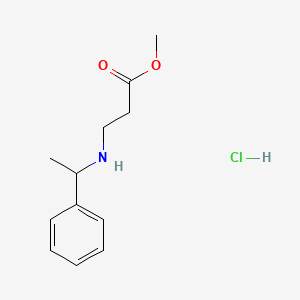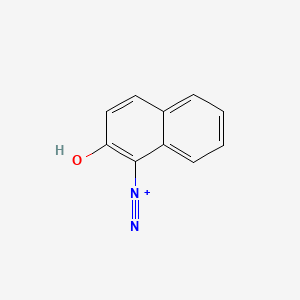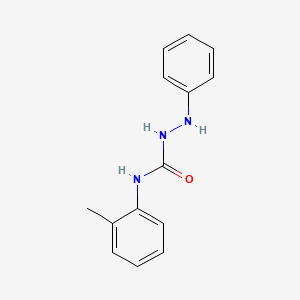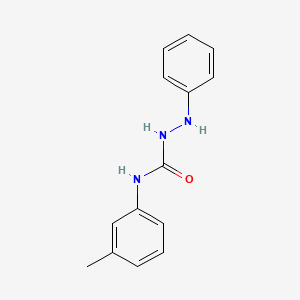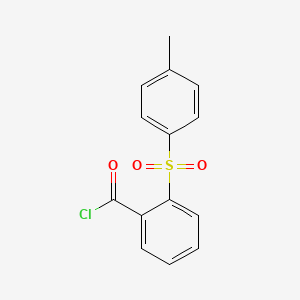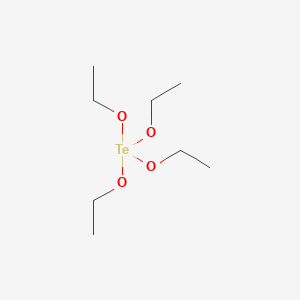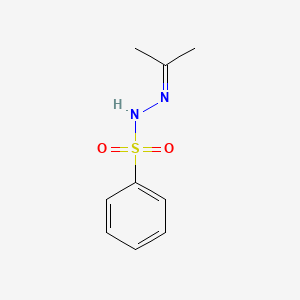![molecular formula C40H36OP2 B3336196 Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether CAS No. 205497-64-9](/img/structure/B3336196.png)
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether
描述
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether is a chemical compound with the molecular formula C40H36OP2. It is a diphosphine ligand used in various chemical reactions, particularly in inorganic and organometallic chemistry. This compound is known for its wide bite angle, which makes it a versatile ligand in catalysis and other chemical processes .
作用机制
Target of Action
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether, also known as (oxybis(2,1-phenylene))bis(di-o-tolylphosphine), is a type of phosphine ligand . Phosphine ligands are commonly used in various inorganic reactions, particularly in the field of catalysis . They bind to metal ions, acting as a chelating agent .
Mode of Action
The compound interacts with its targets, primarily metal ions, through the phosphorus atoms . This interaction results in the formation of a metal-phosphine complex. The nature of these complexes can be fine-tuned by modifying the organic substituents on the phosphorus atom .
Biochemical Pathways
Phosphine ligands like this compound are known to play a crucial role in various catalytic processes . For instance, they are used in the ruthenium-catalyzed green synthesis of amines from amines and alcohols via a borrowing hydrogen reaction .
Result of Action
The primary result of the action of this compound is the formation of metal-phosphine complexes . These complexes can then participate in various catalytic reactions, influencing the rate and selectivity of these reactions .
准备方法
Synthetic Routes and Reaction Conditions
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether can be synthesized through a reaction involving diphenyl ether and chlorodiphenylphosphine. The process typically involves the following steps :
Preparation of the Lithium Salt: Diphenyl ether is reacted with n-butyllithium in hexane at -78°C to form the lithium salt.
Addition of Chlorodiphenylphosphine: The lithium salt is then reacted with chlorodiphenylphosphine at room temperature to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency .
化学反应分析
Types of Reactions
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the major products formed during oxidation.
Substitution: The products depend on the substituents introduced during the reaction.
科学研究应用
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules, although specific applications are still under research.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the synthesis of various organic compounds and materials.
相似化合物的比较
Similar Compounds
Bis(2-diphenylphosphino)phenyl ether: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bis(2-(bis(diethylamino)phosphino)phenyl) ether: Another related compound with different substituents, affecting its chemical properties and uses.
Uniqueness
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes, distinguishing it from other similar compounds .
属性
IUPAC Name |
[2-[2-bis(2-methylphenyl)phosphanylphenoxy]phenyl]-bis(2-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36OP2/c1-29-17-5-11-23-35(29)42(36-24-12-6-18-30(36)2)39-27-15-9-21-33(39)41-34-22-10-16-28-40(34)43(37-25-13-7-19-31(37)3)38-26-14-8-20-32(38)4/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPCSCVFCSULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5C)C6=CC=CC=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


